

Comparative Guide to BLT Receptor Antagonists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RO5101576

Cat. No.: B1680695

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A note on **RO5101576**: Publicly available scientific literature and databases did not yield specific information regarding the compound "**RO5101576**" and its specificity for BLT receptors. Therefore, this guide provides a comparative analysis of well-characterized alternative BLT receptor antagonists to serve as a valuable resource for researchers in the field.

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] BLT1 is primarily expressed on leukocytes and mediates chemotaxis and pro-inflammatory responses, making it a key target for anti-inflammatory drug development.[3][4] BLT2 is more ubiquitously expressed and its roles are still under investigation, though it is also implicated in inflammatory processes.[2][5] This guide compares several known BLT receptor antagonists based on their binding affinities and functional potencies.

Quantitative Comparison of BLT Receptor Antagonists

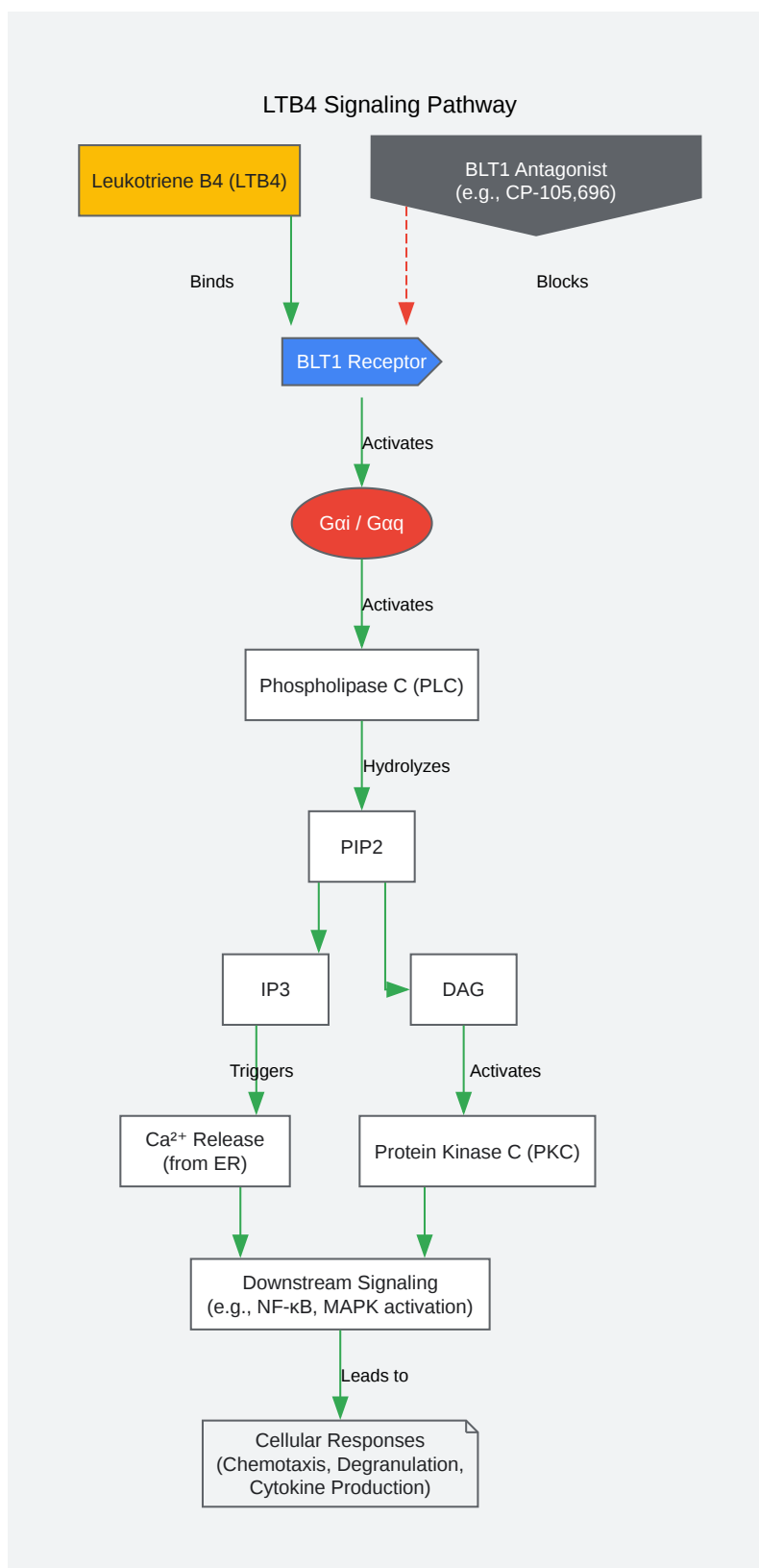
The following table summarizes the binding affinities (K_i or IC_{50}) of selected compounds for BLT1 and BLT2 receptors. This data is crucial for understanding the potency and selectivity of these antagonists.

Compound	Receptor	Binding Affinity (nM)	Assay Type	Reference
CP-105,696	BLT1	IC50: 1.6	[3H]LTB4 binding (human neutrophils)	[6]
U-75302	BLT1	IC50: ~50	[3H]LTB4 binding	[7]
BLT2	No inhibition	[3H]LTB4 binding (hBLT2-transfected cells)	[7]	
BIIL 284	BLT1	-	(Active metabolite BIIL 260)	[8]
LTB4	BLT1	Kd: 1.1	[3H]LTB4 binding (hBLT1-transfected cells)	[7]
BLT2	Kd: 23	[3H]LTB4 binding (hBLT2-transfected cells)	[7]	

Note: Data for BIIL 284's active metabolite (BIIL 260) binding affinity was not explicitly found in the provided search results, though it is described as a potent antagonist.[8][9]

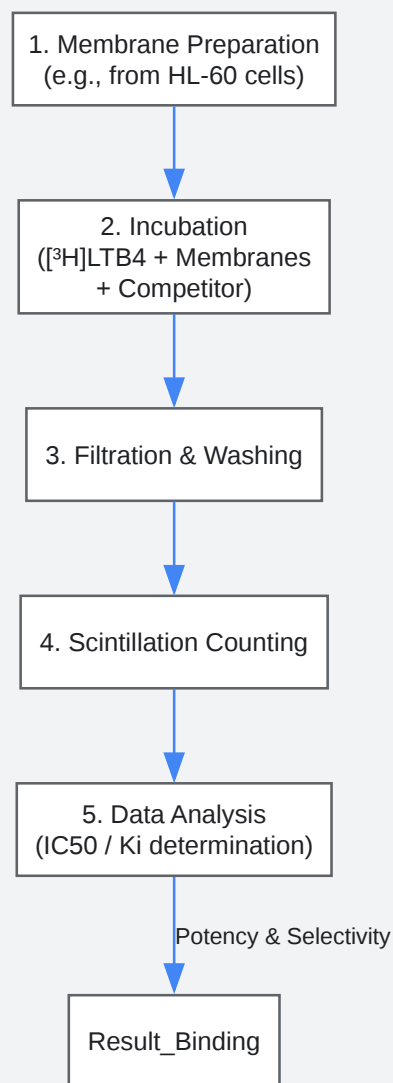
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for assessing antagonist specificity.

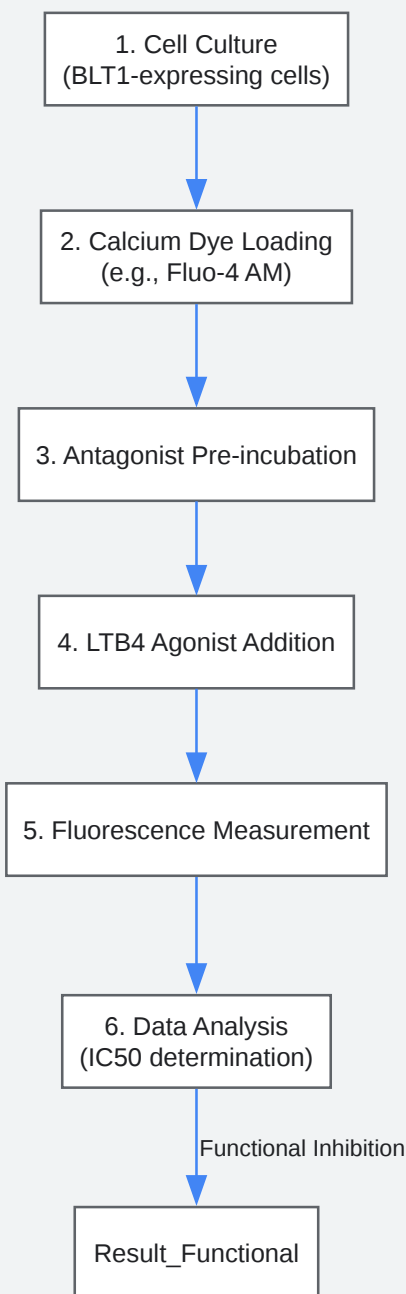


Experimental Workflow for Antagonist Characterization

Radioligand Binding Assay



Calcium Mobilization Assay

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